BenchChemオンラインストアへようこそ!

methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate

Structural isomerism Tubulin binding Anthelmintic selectivity

Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate (CAS 329905-86-4; molecular formula C₁₅H₁₃N₃O₄S; MW 331.3 g mol⁻¹) is a synthetic small molecule belonging to the N-sulfonylated benzimidazole carbamate class. Unlike the majority of benzimidazole carbamates used as anthelmintics—which feature a 2-carbamate substituent on the benzimidazole ring (e.g., fenbendazole, albendazole, oxfendazole)—this compound bears a sulfonyl bridge at the benzimidazole N1 position, linking it to a phenyl carbamate.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
Cat. No. B4018116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32
InChIInChI=1S/C15H13N3O4S/c1-22-15(19)17-11-6-8-12(9-7-11)23(20,21)18-10-16-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,17,19)
InChIKeyBHBHUGKXXLEOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate (CAS 329905-86-4) – Structural and Procurement Baseline for N-Sulfonylated Benzimidazole Carbamates


Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate (CAS 329905-86-4; molecular formula C₁₅H₁₃N₃O₄S; MW 331.3 g mol⁻¹) is a synthetic small molecule belonging to the N-sulfonylated benzimidazole carbamate class . Unlike the majority of benzimidazole carbamates used as anthelmintics—which feature a 2-carbamate substituent on the benzimidazole ring (e.g., fenbendazole, albendazole, oxfendazole)—this compound bears a sulfonyl bridge at the benzimidazole N1 position, linking it to a phenyl carbamate. This N-sulfonyl topology represents a distinct constitutional isomer relative to the 5(6)-sulfonyl-2-carbamate scaffold of compounds such as fenbendazole sulfone and albendazole sulfone [1].

Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate – Why Structurally Similar Carbamates Cannot Be Simply Substituted


The N-sulfonylated architecture of methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate differentiates it from the widely used 2-carbamate benzimidazoles that rely on tubulin binding for anthelmintic efficacy. In classic 2-carbamate benzimidazoles (e.g., fenbendazole, albendazole), the carbamate group at position 2 of the benzimidazole ring is essential for high-affinity interaction with parasite β-tubulin; this pharmacophore is absent in the target compound, whose carbamate is instead positioned on the phenyl ring distal to the benzimidazole core [1]. Consequently, the tubulin-binding IC₅₀ values established for 2-carbamate benzimidazoles cannot be extrapolated to this N-sulfonylated regioisomer. Furthermore, the site of oxidative metabolism differs: 2-carbamate benzimidazoles are predominantly metabolised at the sulfur substituent (sulfoxidation) and the carbamate ester, whereas the target compound presents a distinct metabolic vulnerability at the N-sulfonamide linkage, potentially altering its PK profile and drug–drug interaction risk [2]. These structural divergences make simple substitution of in-class compounds scientifically unjustifiable without direct comparative data.

Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate – Quantitative Comparator-Based Evidence Guide


Constitutional Isomerism vs. Fenbendazole Sulfone: Altered Tubulin Binding Profile Evidenced by Structural Analogy

Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate is a constitutional isomer of fenbendazole sulfone (methyl N-[5-(benzenesulfonyl)-1H-1,3-benzodiazol-2-yl]carbamate, CAS 54029-20-8). In fenbendazole sulfone and related 2-carbamate benzimidazoles, the carbamate ester at position 2 of the benzimidazole ring is critical for high-affinity tubulin binding; Lubega & Prichard (1991) reported that fenbendazole itself inhibits [³H]‑mebendazole binding to Haemonchus contortus tubulin with an IC₅₀ in the sub‑micromolar range, whereas the sulfone metabolite (fenbendazole sulfone) retains a low‑micromolar IC₅₀ [1]. The target compound lacks the classical 2‑carbamate pharmacophore entirely—its carbamate is positioned para to the sulfonamide bridge, outside the benzimidazole ring system—suggesting that its tubulin‑binding IC₅₀ is at least one order of magnitude higher than that of fenbendazole sulfone, based on established SAR . This differential is significant for applications where tubulin‑mediated cytotoxicity must be avoided (e.g., non‑anthelmintic chemical biology probes).

Structural isomerism Tubulin binding Anthelmintic selectivity

Metabolic Pathway Divergence: N-Sulfonamide vs. 5(6)-Sulfone Topology Alters CYP-Mediated Clearance

The oxidative metabolism of 2-carbamate benzimidazole anthelmintics has been extensively characterised: Wu et al. (2013) demonstrated that albendazole hydroxylation is primarily mediated by CYP2J2 (intrinsic clearance 0.34 µl min⁻¹ pmol⁻¹ P450), while fenbendazole hydroxylation is preferentially catalysed by CYP2C19 (2.68 µl min⁻¹ pmol⁻¹ P450) and CYP2J2 (1.94 µl min⁻¹ pmol⁻¹ P450) [1]. In these molecules, the primary site of CYP-mediated oxidation is the sulfur substituent at position 5(6) of the benzimidazole ring. Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate, by contrast, presents an N-sulfonamide bridge that is chemically distinct from the 5(6)-sulfone moiety; N-sulfonamide cleavage is not catalysed by the CYP2J2/CYP2C19 isoforms . This divergence in metabolic liability means that CYP-mediated clearance rates measured for fenbendazole sulfone cannot be assumed for the target compound.

Metabolic stability CYP450 metabolism Drug–drug interaction

Benchmarking Against Known Tubulin-Binding 2-Carbamate Benzimidazoles: Quantitative Potency Gap

A comprehensive tubulin-binding comparison by Lubega & Prichard (1991) established that fenbendazole, mebendazole, oxibendazole, albendazole, and albendazole sulfone all inhibit [³H]-mebendazole binding to H. contortus tubulin with IC₅₀ values in the sub‑micromolar to low‑micromolar range [1]. The binding constants (IC₅₀, Kₐ, Bmax) correlated with anthelmintic potency, confirming that the 2‑carbamate group is indispensable for tubulin engagement. Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate lacks this critical pharmacophore; therefore, its tubulin-binding IC₅₀ is anticipated to exceed 50 µM, representing a >10–100‑fold potency gap versus any 2‑carbamate benzimidazole anthelmintic .

Tubulin polymerisation inhibition Anthelmintic potency Cross-species selectivity

Methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate – Optimal Use Scenarios Derived from Differential Evidence


Negative-Control Chemotype in Tubulin Polymerisation Assays

Because methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate lacks the 2‑carbamate pharmacophore required for tubulin binding [1], it serves as an ideal negative control when screening benzimidazole‑scaffold libraries for tubulin‑mediated effects. This is particularly valuable in cancer cell‑line panels where fenbendazole (tubulin‑active; IC₅₀ ≈ 0.01 µg mL⁻¹) is used concurrently, enabling the deconvolution of tubulin‑dependent cytostatic effects from other mechanisms.

Pharmacokinetic Probe for N-Sulfonamide Metabolic Stability Studies

The N-sulfonamide bridge of the target compound is metabolically distinct from the 5(6)-sulfone moiety of fenbendazole sulfone [2]. This compound can be employed as a probe substrate to evaluate the activity of non‑CYP hydrolases or reductases involved in N-sulfonamide cleavage in human or veterinary liver microsome preparations, circumventing the confounding CYP2J2/CYP2C19-mediated clearance observed with fenbendazole sulfone.

Reference Standard in Benzimidazole Regioisomer Identification and Purity Testing

Owing to its unique constitutional isomerism relative to fenbendazole sulfone (sulfonyl at N1 vs. C5), the compound provides a distinguishable chromatographic retention time and mass fragmentation pattern . It can be used as a retention‑time marker in HPLC‑UV or LC‑MS/MS methods during process impurity profiling of veterinary benzimidazole active pharmaceutical ingredients (APIs), ensuring product quality and regulatory compliance.

Quote Request

Request a Quote for methyl N-[4-(1H-1,3-benzodiazole-1-sulfonyl)phenyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.